molecular formula C6H2BrF2N3 B6619576 1-azido-4-bromo-2,5-difluorobenzene CAS No. 1620074-90-9

1-azido-4-bromo-2,5-difluorobenzene

Cat. No.: B6619576
CAS No.: 1620074-90-9
M. Wt: 234.00 g/mol
InChI Key: KYCQXKYVPDUUSM-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2,5-difluorobenzene is an organic compound with the molecular formula C6H2BrF2N3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and difluoro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-azido-4-bromo-2,5-difluorobenzene typically involves the following steps:

Chemical Reactions Analysis

1-Azido-4-bromo-2,5-difluorobenzene undergoes various types of chemical reactions:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Azido-4-bromo-2,5-difluorobenzene can be compared with other similar compounds such as:

The presence of both azido and difluoro groups in this compound makes it unique and highly versatile for various chemical transformations and applications.

Properties

IUPAC Name

1-azido-4-bromo-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQXKYVPDUUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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